molecular formula C18H17NO6S B11473791 5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 893781-55-0

5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11473791
CAS No.: 893781-55-0
M. Wt: 375.4 g/mol
InChI Key: PZIINWZRGVOHKV-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine and agriculture. This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The benzofuran moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid stands out due to its unique combination of a benzofuran ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

893781-55-0

Molecular Formula

C18H17NO6S

Molecular Weight

375.4 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C18H17NO6S/c1-3-24-13-5-7-14(8-6-13)26(22,23)19-12-4-9-16-15(10-12)17(18(20)21)11(2)25-16/h4-10,19H,3H2,1-2H3,(H,20,21)

InChI Key

PZIINWZRGVOHKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)O)C

Origin of Product

United States

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